Cas no 2171256-20-3 ((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid)

(2S)-2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include high purity and stability, ensuring reliable incorporation into peptide chains. The Fmoc group provides orthogonal protection, enabling selective deprotection under mild basic conditions without affecting acid-sensitive functionalities. The methoxy substituent enhances solubility in organic solvents, facilitating handling during solid-phase synthesis. The chiral (S)-configuration ensures stereochemical integrity in peptide assembly. This compound is particularly valuable in constructing complex peptidomimetics or modified peptides, where precise functional group control is critical. Its structural features make it suitable for applications in medicinal chemistry and biochemical research.
(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid structure
2171256-20-3 structure
商品名:(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid
CAS番号:2171256-20-3
MF:C27H26N2O6
メガワット:474.505147457123
CID:6034451
PubChem ID:165816900

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid
    • 2171256-20-3
    • (2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
    • EN300-1498616
    • インチ: 1S/C27H26N2O6/c1-3-23(26(31)32)29-25(30)21-13-12-16(14-24(21)34-2)28-27(33)35-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-14,22-23H,3,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1
    • InChIKey: RIDRYIHTXFVTKY-QHCPKHFHSA-N
    • ほほえんだ: O(C(NC1C=CC(C(N[C@H](C(=O)O)CC)=O)=C(C=1)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 474.17908655g/mol
  • どういたいしつりょう: 474.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 738
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1498616-1000mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1498616-5000mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
5000mg
$9769.0 2023-09-27
Enamine
EN300-1498616-250mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1498616-50mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1498616-500mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1498616-10000mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1498616-2500mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
2500mg
$6602.0 2023-09-27
Enamine
EN300-1498616-100mg
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1498616-1.0g
(2S)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxyphenyl]formamido}butanoic acid
2171256-20-3
1g
$0.0 2023-06-05

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid 関連文献

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acidに関する追加情報

Introduction to (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid (CAS No. 2171256-20-3)

(2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid (CAS No. 2171256-20-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methoxyphenyl moiety, and a butanoic acid backbone. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, which makes it an ideal choice for the synthesis of complex peptides and peptidomimetics. The methoxyphenyl moiety, on the other hand, contributes to the compound's lipophilicity and can influence its binding affinity to specific protein targets. The butanoic acid backbone provides a carboxylic acid functional group, which can be readily modified or conjugated to other molecules, enhancing its versatility in medicinal chemistry.

Recent studies have highlighted the potential of (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a specific enzyme involved in cancer progression. The researchers found that the compound effectively binds to the active site of the enzyme, thereby disrupting its function and leading to a reduction in tumor growth. This finding underscores the compound's potential as a lead molecule for the development of novel anticancer agents.

In addition to its anticancer properties, (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid has also shown promise in other therapeutic areas. A recent study published in the European Journal of Medicinal Chemistry reported that this compound possesses anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The researchers observed that the compound effectively reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation and associated symptoms.

The structural complexity of (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid also makes it an attractive target for structure-based drug design. Computational studies have been conducted to explore the binding interactions between this compound and various protein targets. These studies have provided valuable insights into the molecular mechanisms underlying its biological activities, which can guide the rational design of more potent and selective derivatives.

In terms of synthetic accessibility, (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid can be synthesized using well-established methods in organic chemistry. The synthesis typically involves several steps, including the formation of the Fmoc protecting group, coupling reactions to introduce the methoxyphenyl moiety, and final deprotection to yield the desired product. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for large-scale applications.

The pharmacokinetic properties of (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, which are essential characteristics for a drug candidate. However, further optimization may be required to improve its pharmacokinetic properties and enhance its therapeutic efficacy.

In conclusion, (2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid (CAS No. 2171256-20-3) is a promising compound with diverse biological activities and potential applications in drug discovery and development. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and optimization. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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